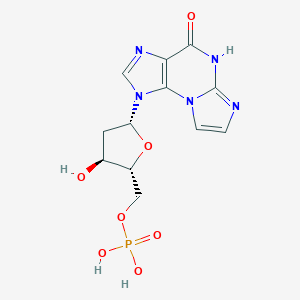
N(2),3-Ethenodeoxyguanosine 5'-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2),3-Ethenodeoxyguanosine 5'-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H14N5O7P and its molecular weight is 371.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Guanine Nucleotides - Deoxyguanine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mutagenesis Studies
One of the primary applications of εdG-5'-P is in the field of mutagenesis. Researchers utilize this compound to investigate how modifications to DNA can lead to mutations, which are critical in understanding cancer development and other genetic diseases.
- Mechanism of Action : εdG-5'-P can be incorporated into DNA strands, where it may mispair during replication, leading to G:C to T:A transversions. This property makes it a valuable tool for studying the mechanisms of mutagenesis and the fidelity of DNA polymerases under various conditions .
- Experimental Findings : A systematic study indicated that under slightly alkaline conditions, εdG-5'-P exhibits increased stability, allowing for more effective incorporation into DNA polymers for mutagenesis assays. The half-life of glycosyl bond cleavage was significantly extended in poly(dG, εdG-dC) compared to free nucleosides .
DNA Repair Mechanisms
The role of εdG-5'-P in DNA repair pathways has also been a focus of research. Understanding how cells recognize and repair DNA lesions caused by this compound can provide insights into cellular responses to DNA damage.
- Repair Pathways : Cells utilize various mechanisms, including base excision repair (BER) and nucleotide excision repair (NER), to address lesions like those caused by εdG-5'-P. Studies have shown that the presence of this modified nucleotide can influence the efficiency and accuracy of these repair processes .
- Case Studies : Research demonstrated that the incorporation of εdG into oligonucleotides affects their recognition by repair enzymes, providing a model for studying how specific modifications impact repair fidelity .
Therapeutic Applications
Emerging studies suggest potential therapeutic applications for εdG-5'-P, particularly in cancer treatment strategies.
- Targeting Cancer Cells : Due to its mutagenic properties, εdG-5'-P may be utilized in developing targeted therapies that exploit the vulnerabilities of cancer cells with high mutation rates. By incorporating this compound into therapeutic agents, researchers aim to enhance the efficacy of treatments against specific cancer types .
- Research Insights : Investigations into the interactions between εdG-containing oligonucleotides and various proteins involved in DNA damage response have opened avenues for novel therapeutic approaches that could improve cancer treatment outcomes .
Summary Table: Key Applications of N(2),3-Ethenodeoxyguanosine 5'-phosphate
Propriétés
Numéro CAS |
121055-52-5 |
|---|---|
Formule moléculaire |
C12H14N5O7P |
Poids moléculaire |
371.24 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H14N5O7P/c18-6-3-8(24-7(6)4-23-25(20,21)22)17-5-14-9-10(19)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18H,3-4H2,(H,13,15,19)(H2,20,21,22)/t6-,7+,8+/m0/s1 |
Clé InChI |
MLEPRVZQWBELSK-XLPZGREQSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
Key on ui other cas no. |
121055-52-5 |
Synonymes |
edGuo-P N(2),3-ethenodeoxyguanosine 5'-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















